

Statistical Analysis of Bioassay Data for 2-Phenylnicotinic Acid: A Comparative Guide

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Compound of Interest

Compound Name: 2-Phenylnicotinic acid

Cat. No.: B1361065

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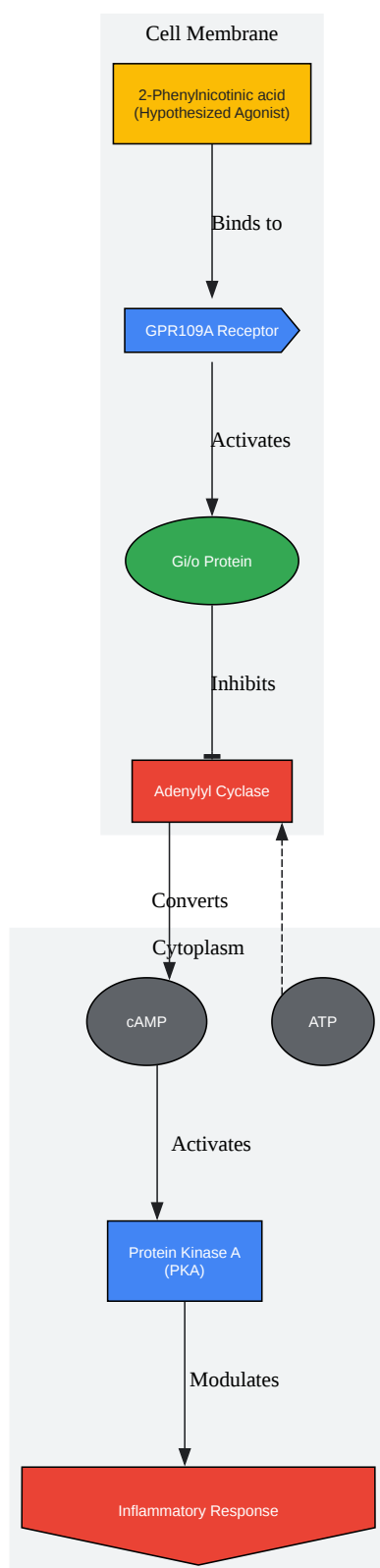
For Researchers, Scientists, and Drug Development Professionals

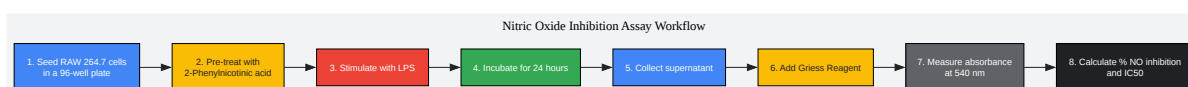
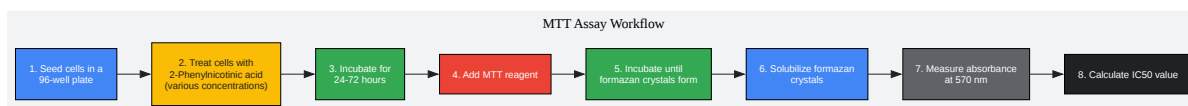
This guide provides a comparative analysis of the potential bioactivity of **2-Phenylnicotinic acid**. Due to a lack of publicly available, specific bioassay data for **2-Phenylnicotinic acid**, this document focuses on the probable mechanism of action, relevant experimental protocols for its evaluation, and a comparative analysis based on data from structurally related nicotinic acid derivatives and other common anti-inflammatory agents. The information presented herein is intended to serve as a foundational resource to guide future experimental work.

Putative Mechanism of Action: GPR109A Signaling

Based on its structural similarity to nicotinic acid, **2-Phenylnicotinic acid** is hypothesized to act as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). Activation of GPR109A is known to initiate anti-inflammatory and metabolic signaling cascades.

The binding of an agonist like nicotinic acid to GPR109A, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), leading to reduced inflammation.





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